molecular formula C17H33NO4 B607032 Decanoylcarnitine CAS No. 25518-51-8

Decanoylcarnitine

Cat. No.: B607032
CAS No.: 25518-51-8
M. Wt: 315.4 g/mol
InChI Key: LZOSYCMHQXPBFU-HNNXBMFYSA-N
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Description

Decanoylcarnitine is a member of the acylcarnitines class, which are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. This compound plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a process essential for energy production in cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decanoylcarnitine can be synthesized through the esterification of decanoic acid with L-carnitine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification is achieved through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Decanoylcarnitine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, alcohols, and substituted compounds .

Mechanism of Action

Biological Activity

Decanoylcarnitine, an acylcarnitine derivative, plays a significant role in lipid metabolism and has garnered attention for its biological activities. This article explores the compound's biological activity, including its metabolic functions, implications in various diseases, and relevant case studies.

Overview of this compound

This compound (C10) is a medium-chain acylcarnitine that facilitates the transport of fatty acids across mitochondrial membranes for β-oxidation. It is synthesized from decanoic acid and carnitine and serves as an intermediate in lipid metabolism. The compound's structure is represented as follows:

  • Chemical Formula : C10H19NO3
  • Molecular Weight : 201.26 g/mol

Biological Functions

This compound's primary function is to assist in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation. This process is crucial for energy production, particularly during periods of fasting or prolonged exercise.

Key Biological Activities:

  • Fatty Acid Transport : this compound facilitates the transport of decanoic acid into the mitochondria, enhancing fatty acid oxidation efficiency.
  • Metabolic Regulation : It acts as a signaling molecule that can influence metabolic pathways related to energy homeostasis.
  • Inhibition of Gluconeogenesis : Research indicates that this compound can inhibit gluconeogenesis in liver tissues, thereby affecting glucose metabolism .

Implications in Disease

Elevated levels of acylcarnitines, including this compound, have been associated with various metabolic disorders. These include:

  • Mitochondrial Myopathy : Studies have shown that patients with mitochondrial myopathy often exhibit elevated levels of acylcarnitines, suggesting a potential biomarker for diagnosis .
  • Impaired Fatty Acid Metabolism : In elderly populations, increased concentrations of this compound may indicate impaired fatty acid metabolism .

Research Findings

Several studies have investigated the biological activity and implications of this compound:

  • Case Study on Mitochondrial Myopathy :
    • A cohort study involving 35 patients revealed that 77% had elevated levels of acylcarnitines related to acyl-CoA dehydrogenases. This suggests that monitoring these metabolites could aid in diagnosing mitochondrial disorders .
  • Effects on Liver Metabolism :
    • In perfused rat liver studies, this compound was shown to inhibit the effects of glucagon on gluconeogenesis and ketogenesis, highlighting its regulatory role in hepatic metabolism .
  • Screening in Newborns :
    • Newborn screening programs have included measurements of medium-chain acylcarnitines like this compound to detect metabolic disorders early in life .

Data Table: Biological Activity Summary

Biological ActivityDescriptionImplications
Fatty Acid TransportAssists in transporting long-chain fatty acidsEnergy production
Metabolic RegulationInfluences metabolic pathwaysEnergy homeostasis
Inhibition of GluconeogenesisSuppresses glucose production in the liverPotential treatment target
Biomarker for DisordersElevated levels indicate metabolic dysfunctionsDiagnostic tool for myopathies

Properties

CAS No.

25518-51-8

Molecular Formula

C17H33NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(3S)-3-decanoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/t15-/m0/s1

InChI Key

LZOSYCMHQXPBFU-HNNXBMFYSA-N

SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decanoylcarnitine, (+)-;  (+)-Decanoylcarnitine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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